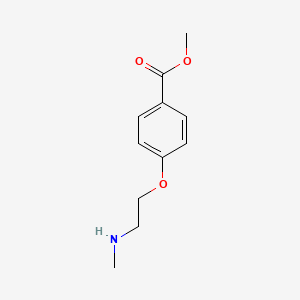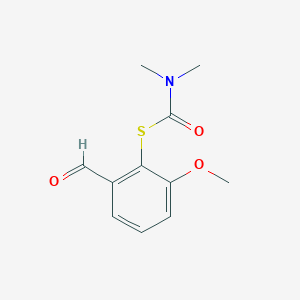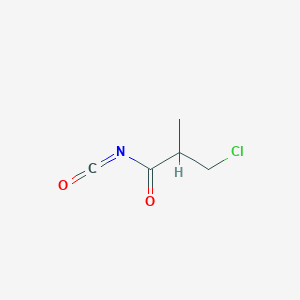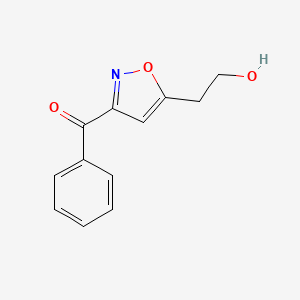
MFCD31657972
概述
描述
MFCD31657972 is a chemical compound with the molecular formula C12H17NO4 and a molecular weight of 239.27 g/mol. It is commonly used in research and has a purity of around 95%. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
MFCD31657972 can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 3-amino-1-methoxy-2-propanol under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
MFCD31657972 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The methoxy and benzyloxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols.
科学研究应用
MFCD31657972 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of MFCD31657972 involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting their activity and function. The pathways involved in its action depend on the specific biological or chemical context in which it is used.
相似化合物的比较
Similar Compounds
2-Benzyloxycarbonylamino-1-ethanol: This compound has a similar structure but with an ethanol group instead of a propanol group.
3-Benzyloxycarbonylamino-1-propanol: Another similar compound with a different substitution pattern on the propanol backbone.
Uniqueness
MFCD31657972 is unique due to its specific functional groups, which confer distinct reactivity and properties. Its methoxy group, in particular, influences its solubility and reactivity in various chemical reactions.
属性
分子式 |
C12H17NO4 |
|---|---|
分子量 |
239.27 g/mol |
IUPAC 名称 |
benzyl N-(2-hydroxy-3-methoxypropyl)carbamate |
InChI |
InChI=1S/C12H17NO4/c1-16-9-11(14)7-13-12(15)17-8-10-5-3-2-4-6-10/h2-6,11,14H,7-9H2,1H3,(H,13,15) |
InChI 键 |
ZDJRLWLMKABXBY-UHFFFAOYSA-N |
规范 SMILES |
COCC(CNC(=O)OCC1=CC=CC=C1)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![7-Isopropyl-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8649369.png)





